molecular formula C15H16N2O3S B2389767 N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE CAS No. 312924-47-3

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B2389767
CAS No.: 312924-47-3
M. Wt: 304.36
InChI Key: WDSXBYSUNDQKBR-UHFFFAOYSA-N
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Description

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a sulfonylamino group attached to a phenyl ring, further connected to an acetamide group. Its molecular formula is C15H16N2O3S, and it has a molecular weight of 304.37 g/mol .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism for antimicrobial and antitumor activities .

Mode of Action

N-(4-(2-methylphenylsulfonamido)phenyl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is hindered, leading to the compound’s antimicrobial and antitumor effects .

Biochemical Pathways

The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, disrupting DNA synthesis and cell growth . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and microbes .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion patterns of these compounds can vary, affecting their bioavailability and therapeutic efficacy .

Result of Action

The molecular effect of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide is the inhibition of DHFR, leading to disrupted DNA synthesis and cell growth . On a cellular level, this can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . These effects underlie the compound’s potential antimicrobial and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with DHFR . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic factors, and the presence of drug resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.

Properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)21(19,20)17-14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXBYSUNDQKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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